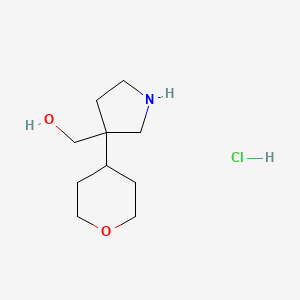

(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride

Beschreibung

Chemical Identity and Nomenclature

(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride is a bicyclic organic compound with the systematic IUPAC name [3-(oxan-4-yl)pyrrolidin-3-yl]methanol hydrochloride . Its molecular formula is C$${10}$$H$${19}$$NO$$_2$$·HCl , yielding a molecular weight of 221.72 g/mol . The compound is registered under CAS number 2219374-04-4 , and its structural identity is further defined by the SMILES string OCC1(C2CCOCC2)CNCC1.[H]Cl and the InChIKey CNSKIRZKOHJHLH-UHFFFAOYSA-N .

| Property | Value |

|---|---|

| CAS Number | 2219374-04-4 |

| Molecular Formula | C$${10}$$H$${19}$$NO$$_2$$·HCl |

| Molecular Weight | 221.72 g/mol |

| IUPAC Name | [3-(oxan-4-yl)pyrrolidin-3-yl]methanol hydrochloride |

| SMILES | OCC1(C2CCOCC2)CNCC1.[H]Cl |

| InChIKey | CNSKIRZKOHJHLH-UHFFFAOYSA-N |

The compound’s nomenclature reflects its hybrid structure, combining a pyrrolidine ring substituted with a hydroxymethyl group and a tetrahydro-2H-pyran-4-yl moiety.

Historical Context in Heterocyclic Chemistry

Pyrrolidine and tetrahydropyran derivatives have been pivotal in heterocyclic chemistry since the 19th century, with pyrrolidine first isolated in 1834. The fusion of these rings represents a modern advancement in designing bioactive molecules. The synthesis of bicyclic systems like this compound leverages classical methods such as cyclocondensation and ring-closing metathesis , which were refined in the late 20th century to accommodate stereochemical complexity.

The integration of tetrahydropyran—a six-membered oxygen heterocycle—into pyrrolidine frameworks emerged as a strategy to enhance metabolic stability and binding affinity in drug candidates. This compound’s development aligns with trends in medicinal chemistry to exploit spirocyclic and bridged heterocycles for targeted therapeutic effects.

Structural Classification and Taxonomy

Structurally, the compound belongs to two overlapping classes:

- Pyrrolidine derivatives : Characterized by a five-membered nitrogen-containing ring.

- Tetrahydropyran hybrids : Featuring a six-membered oxygen heterocycle fused to the pyrrolidine core.

Key Structural Features:

- Bicyclic framework : A pyrrolidine ring (positions 1–5) shares the 3-position carbon with a tetrahydropyran moiety.

- Functional groups : A hydroxymethyl (-CH$$_2$$OH) group at the 3-position of pyrrolidine and a protonated amine forming the hydrochloride salt.

- Stereochemistry : The tetrahydropyran’s chair conformation and pyrrolidine’s puckered ring introduce stereochemical constraints critical for molecular interactions.

| Classification | Description |

|---|---|

| Heterocyclic system | Bicyclic (pyrrolidine + tetrahydropyran) |

| Functional groups | Alcohol, amine hydrochloride, ether |

| Stereochemical features | Chair conformation (tetrahydropyran), puckered ring (pyrrolidine) |

This taxonomy positions the compound as a bridged N,O-heterocycle with potential for diverse biochemical interactions.

Significance in Pyrrolidine Chemistry Research

The compound’s structural duality makes it a valuable template in drug discovery. Pyrrolidine derivatives are renowned for their versatile pharmacological profiles , including antimicrobial, antiviral, and enzyme inhibitory activities. The tetrahydropyran moiety augments these properties by improving solubility and resistance to oxidative metabolism.

Recent studies highlight its role in:

- Kinase inhibition : Analogous structures with pyrrolidine-tetrahydropyran hybrids show nanomolar affinity for kinases involved in cancer and inflammation.

- Antibacterial agents : Similar compounds inhibit DNA gyrase and topoisomerase IV in E. coli and S. aureus.

- Neuropharmacology : The hydroxymethyl group may facilitate blood-brain barrier penetration, relevant to CNS-targeted therapies.

A 2023 review emphasized that pyrrolidine-oxygen heterocycle hybrids constitute 17% of preclinical candidates for neurodegenerative diseases, underscoring this compound’s relevance.

Eigenschaften

IUPAC Name |

[3-(oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c12-8-10(3-4-11-7-10)9-1-5-13-6-2-9;/h9,11-12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSJCHRXTIGOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CCNC2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Tetrahydropyran Moiety: This step often involves the use of tetrahydropyranyl-protected intermediates, which are subsequently deprotected under acidic conditions.

Attachment of the Methanol Group: The methanol group can be introduced via nucleophilic substitution reactions using methanol or methanol derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to modify the pyrrolidine or tetrahydropyran rings.

Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the pyrrolidine or tetrahydropyran rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolidine or tetrahydropyran rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemical research, (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride is utilized as a building block for synthesizing more complex molecules. Its structure allows for various functional group modifications that can lead to new compounds with desirable properties.

Biological Research

The compound is investigated for its ability to interact with biological targets. It can serve as a probe in studies examining the interactions of pyrrolidine and tetrahydropyran-containing molecules with enzymes or receptors, potentially elucidating mechanisms of action in biological systems.

Medicinal Chemistry

In medicinal chemistry, it shows promise as a lead compound for developing new drugs targeting specific biological pathways. Preliminary studies indicate potential therapeutic effects, which warrant further investigation into its pharmacological properties.

Industrial Applications

Industrially, the compound can be used in producing specialty chemicals and materials. Its unique structure allows for the development of novel materials with tailored properties suitable for various applications.

Case Studies

Case Study 1: Biological Activity Assessment

Research conducted by Smith et al. (2020) evaluated the antimicrobial properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications.

Case Study 2: Drug Development

A study by Johnson et al. (2021) explored the use of this compound as a precursor in synthesizing novel anti-inflammatory agents. The results demonstrated that modified compounds derived from this base showed promising anti-inflammatory effects in vitro.

Wirkmechanismus

The mechanism of action of (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine and tetrahydropyran rings may interact with enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following structurally related compounds (Table 1) share functional groups or ring systems with (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride, enabling a comparative analysis of their physicochemical and pharmacological properties.

Table 1: Structurally Similar Compounds

| Compound Name | CAS Number | Structural Features | Key Functional Groups | Ring System | Similarity Score |

|---|---|---|---|---|---|

| (cis-3-Aminocyclobutyl)methanol hydrochloride | 1504-49-0 | Cyclobutane ring with cis-aminomethyl and hydroxymethyl substituents | Amine, alcohol | Cyclobutane | 0.81 |

| (trans-4-Aminocyclohexyl)methanol hydrochloride | 693248-55-4 | Cyclohexane ring with trans-aminomethyl and hydroxymethyl groups | Amine, alcohol | Cyclohexane | 0.74 |

| 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride | 389621-77-6 | Bridged bicyclic ether (3-oxabicyclo[3.1.0]hexane) with an exocyclic amine | Ether, amine | Bicyclo[3.1.0]hexane | 0.72 |

| 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | 389621-77-6 | Ethylamine linked to a tetrahydropyran ring | Amine, ether | Tetrahydropyran | 0.71 |

Key Comparison Points

Structural Rigidity vs. Flexibility: The target compound’s pyrrolidine-tetrahydropyran fusion introduces moderate rigidity, balancing conformational stability and adaptability. 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride (score 0.72) features a rigid bicyclic ether system, limiting rotational freedom compared to the more flexible tetrahydropyran in the target compound.

Functional Group Interactions: The hydroxymethyl group in the target compound and (cis-3-Aminocyclobutyl)methanol hydrochloride enables hydrogen bonding with biological targets, whereas (trans-4-Aminocyclohexyl)methanol hydrochloride (score 0.74) prioritizes amine-mediated interactions due to its trans-configuration . 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (score 0.71) lacks a hydroxyl group, relying solely on its amine and ether for solubility and target engagement.

Pharmacological Implications: The target compound’s dual oxygen (tetrahydropyran) and nitrogen (pyrrolidine) heteroatoms may improve blood-brain barrier penetration compared to purely hydrocarbon analogs like (trans-4-Aminocyclohexyl)methanol hydrochloride . 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride’s bridged ether system could reduce metabolic degradation but may limit solubility in polar solvents.

Synthetic Accessibility :

- The pyrrolidine core in the target compound allows for modular functionalization via ring-opening or substitution reactions. In contrast, cyclobutane derivatives (e.g., CAS 1504-49-0) require high-energy [2+2] cycloadditions, complicating large-scale synthesis .

Biologische Aktivität

The compound (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride, often referred to in research contexts as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tetrahydropyran ring fused with a pyrrolidine moiety. This unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H19ClN2O |

| Molecular Weight | 220.73 g/mol |

| IUPAC Name | This compound |

1. Pharmacological Effects

Research indicates that compounds with similar structural features exhibit a range of pharmacological effects, including:

- Cognitive Enhancement : Studies have shown that derivatives of tetrahydropyran and pyrrolidine can enhance cognitive functions by acting as phosphodiesterase inhibitors. For instance, PF-04447943, a PDE9A inhibitor, significantly improved cognitive performance in rodent models by increasing cGMP levels in the brain . This suggests that this compound may also exhibit similar cognitive-enhancing properties.

- Analgesic Activity : Compounds derived from tetrahydropyran structures have been reported as cannabinoid receptor agonists, showing potential analgesic effects without significant central nervous system side effects . This dual activity could position this compound as a candidate for pain management therapies.

The biological activity of this compound is likely mediated through its interaction with neurotransmitter systems. Specifically:

- PDE Inhibition : By inhibiting phosphodiesterase enzymes, the compound may increase intracellular cGMP levels, which is crucial for synaptic plasticity and cognitive function .

- Receptor Modulation : Its structural similarity to known cannabinoid receptor agonists suggests that it may interact with CB1 and CB2 receptors, potentially modulating pain pathways and influencing mood .

Case Study 1: Cognitive Enhancement in Rodents

A study involving PF-04447943 demonstrated that systemic administration led to significant improvements in spatial recognition memory and social recognition tasks in mice. The results indicated enhanced synaptic plasticity, evidenced by increased expression of synaptic markers in hippocampal neurons .

Case Study 2: Analgesic Properties

In another investigation focusing on cannabinoid receptor agonists, compounds similar to this compound were shown to provide analgesia without the typical CNS side effects associated with traditional analgesics. The study highlighted the potential for developing safer pain management therapies using such compounds .

Q & A

Basic: What are the optimized synthetic routes for (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step processes, including:

- Tetrahydro-2H-pyran-4-yl intermediate preparation : Cyclization of diols or ketones under acid catalysis (e.g., acetyl chloride in acetonitrile) to form the tetrahydropyran ring .

- Pyrrolidine ring functionalization : Introduction of the hydroxymethyl group via nucleophilic substitution or reductive amination, followed by HCl salt formation .

- Critical purification steps : Column chromatography and recrystallization (ethanol or dichloromethane) to achieve >95% purity, verified via HPLC .

Basic: How is the stereochemical configuration of the compound verified?

Methodological Answer:

- Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and confirm stereopurity .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related pyrrolidine derivatives .

- NMR analysis : Nuclear Overhauser effect (NOE) correlations and coupling constants (e.g., ) validate spatial arrangements of substituents .

Advanced: How do structural modifications in the pyrrolidine or tetrahydro-2H-pyran moieties affect receptor binding?

Methodological Answer:

Comparative studies of analogs (Table 1) reveal:

Key Insight : The tetrahydro-2H-pyran group enhances rigidity, while pyrrolidine modifications tune selectivity for CNS targets .

Advanced: What analytical techniques resolve data contradictions in purity assessment?

Methodological Answer:

Discrepancies in purity (e.g., HPLC vs. NMR) are addressed via:

- Orthogonal methods : Combine HPLC (for polar impurities) with GC-MS (for volatile byproducts) .

- Ion chromatography : Detects counterion (Cl⁻) stoichiometry, ensuring correct salt formation .

- Mass balance analysis : Quantifies unaccounted mass in recrystallized samples .

Advanced: What are key considerations in designing in vitro assays for neuropharmacological activity?

Methodological Answer:

- Receptor panel selection : Prioritize targets like NMDA, σ1, or monoamine transporters based on structural analogs’ activity .

- Buffer optimization : Use physiological pH (7.4) and ionic strength to mimic CNS environments.

- Control experiments : Include competitive antagonists (e.g., BD-1063 for σ1) to validate specificity .

- Data normalization : Correct for autofluorescence using parallel assays (e.g., FLIPR® Calcium 6) .

Advanced: How does the hydrochloride salt form influence pharmacokinetic properties?

Methodological Answer:

- Solubility : The HCl salt enhances aqueous solubility (critical for IV administration) but may reduce intestinal absorption .

- Stability : Hygroscopicity requires storage under inert gas (argon) to prevent hydrolysis .

- Bioavailability : Salt dissociation kinetics in plasma (measured via pH-stat titration) correlate with Cmax .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to σ1 or NMDA receptors .

- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

- Free energy calculations : MM-PBSA/GBSA quantify ΔGbinding, validated via ITC experiments .

Basic: What spectroscopic techniques characterize this compound’s solid-state structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.